molecular formula C14H11ClF3NO B3171057 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine CAS No. 946663-07-6

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Cat. No. B3171057
CAS RN: 946663-07-6
M. Wt: 301.69 g/mol
InChI Key: XHYNSCBRWBOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine, often abbreviated as CMPT, is a small molecule that has been studied for its potential applications in the field of medicinal chemistry. CMPT is a derivative of phenylamine, which is an aromatic amine with a phenyl group attached to an amino group. CMPT has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. In addition, CMPT has been studied for its potential use in drug delivery systems and as a potential therapeutic agent.

Scientific Research Applications

Environmental Occurrence and Toxicology

  • Occurrence and Degradation in the Environment

    Research has focused on the environmental presence, toxicity, and degradation pathways of similar compounds, such as triclosan and its degradation products. These studies explore how such compounds persist in various environmental compartments, including water bodies and sediments, and their potential transformation into more toxic and persistent compounds through processes like chlorination and photooxidation (Bedoux et al., 2012).

  • Sorption to Soil and Organic Matter

    The sorption behavior of phenoxy herbicides, including their interaction with soil components such as organic matter and minerals, has been examined. This research aids in understanding the environmental fate of these compounds and their mobility in aquatic and terrestrial ecosystems (Werner et al., 2012).

Wastewater Treatment

  • Pesticide Industry Wastewater: Studies have been conducted on the treatment options for high-strength wastewater from the pesticide industry, focusing on the removal of toxic pollutants, including phenoxy herbicides. These studies evaluate the efficacy of biological processes and activated carbon in removing pesticides from wastewater, providing insights into potential treatment technologies (Goodwin et al., 2018).

Molecular and Pharmacological Studies

  • Synthesis and Evaluation of Derivatives: Research into the synthesis and pharmacological evaluation of diphenylamine derivatives, which are structurally related to the compound , has shown potential antibacterial activity. Such studies contribute to the development of new antimicrobial agents and highlight the diverse applications of these chemical frameworks (Kumar et al., 2020).

Environmental and Health Impacts

  • Genotoxicity Reviews: Investigations into the genotoxicity of chlorophenols and related compounds offer important insights into their potential health impacts. Reviews of in vitro and in vivo assays help clarify the risks associated with exposure to these compounds, contributing to safety regulations and public health policies (Elliott, 2005).

properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-9-3-5-12(19)10(7-9)14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNSCBRWBOWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.